molecular formula C14H10N4O3 B2367773 N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

Cat. No.: B2367773
M. Wt: 282.25 g/mol
InChI Key: QPKROMNIEAEFQA-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound this compound is characterized by the presence of a benzimidazole ring attached to a nitrobenzamide moiety. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase-8, an enzyme involved in regulating the cell cycle. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . Additionally, this compound has been shown to interact with other proteins involved in DNA repair and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating specific signaling pathways . This compound also influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, the inhibition of cyclin-dependent kinase-8 by this compound leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert minimal toxic effects while effectively inhibiting tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold for its safe therapeutic use . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can affect the compound’s activity and function, as well as its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization can influence the compound’s activity, as well as its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired product . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Iron powder, ammonium chloride, or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

    Reduction: Formation of N-(1H-benzo[d]imidazol-2-yl)-3-aminobenzamide.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various microbial strains and cancer cell lines .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of diseases such as tuberculosis and cancer .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are also investigated for their potential use in the production of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide stands out due to its unique combination of a benzimidazole ring and a nitrobenzamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKROMNIEAEFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 200 mL flask was charged with 2.25 g 3-nitrobenzoic acid (13.46 mmol, 1.0 equiv), 3.59 g 2-aminobenzimidazole (26.92 mmol, 2.0 equiv), 5.63 g O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU, 14.81 mmol, 1.10 equiv), and 1-hydroxybenzotriazole hydrate (HOBT, 14.13 mmol, 1.05 equiv). The flask was then charged with 40 mL DMF, stirring was initiated (magnetic stirrer) and 1.71 mL N-methylmorpholine (NMM, 15.48 mmol, 1.15 equiv) was added in one portion to the suspension. After 6 h, the suspension was diluted with 200 mL of a 10% citric acid solution. After stirring an additional 30 min, the suspension was filtered and the resulting solid was washed (2×H2O, then 2×sat. NaHCO3). The solid was then triturated with EtOAc (30 mL), filtered, and dried under reduced pressure to give 3.16 g of the product as a tan solid (11.2 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.60 (broad s, 2 H), 8.96 (t, J=2.1 Hz, 1 H), 8.55 (d, J=7.8 Hz, 1 H), 8.38 (m, 1 H), 7.78 (t, J=7.9 Hz, 1 H), 7.43 (dd, J=3.2, 5.9 Hz, 2 H), 7.18 (dd, J=3.2, 5.9 Hz, 2 H); MS: ESI(−) m/z 281.1 (M−H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
14.13 mmol
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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